2-Methyl-2-(oxetan-3-yl)propanamide
Description
Significance of Four-Membered Heterocyclic Ring Systems in Organic Synthesis
Four-membered heterocyclic rings, such as oxetanes, are strained cyclic ethers that have garnered considerable attention in organic synthesis and medicinal chemistry. nih.govnih.gov Despite the inherent ring strain, which once led to them being considered unstable and synthetically challenging, recent advancements have highlighted their value. chemrxiv.orgchemrxiv.org This strain can be harnessed for unique chemical transformations, including ring-opening reactions, rearrangements, and ring expansions, making them versatile synthetic intermediates. chemrxiv.org
In the context of medicinal chemistry, the incorporation of an oxetane (B1205548) ring into a molecule can confer several advantageous properties. Oxetanes are small, polar, and three-dimensional motifs that can serve as effective isosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.gov Their introduction can lead to improved physicochemical properties such as enhanced aqueous solubility, metabolic stability, and lipophilicity, while also potentially influencing the basicity of nearby functional groups. nih.govnih.gov These characteristics make them attractive for designing drug candidates with better pharmacokinetic profiles. nih.govnih.gov
| Property Enhanced by Oxetane Incorporation | Rationale |
| Aqueous Solubility | The polar nature of the ether linkage increases hydrophilicity. nih.gov |
| Metabolic Stability | Can block sites of metabolic oxidation. nih.gov |
| Three-Dimensionality | The non-planar ring introduces structural complexity, potentially improving target binding. nih.gov |
| Lipophilicity (logD) Modulation | Can fine-tune the lipophilic/hydrophilic balance of a molecule. nih.gov |
| pKa of Proximal Amines | The inductive effect of the oxygen atom can lower the pKa of nearby amines. utexas.edu |
Overview of Propanamide Scaffolds and their Fundamental Structural Features
The propanamide scaffold is a common feature in a multitude of organic molecules, including many pharmaceuticals. It consists of a three-carbon chain with a terminal amide group. Amide bonds are one of the most fundamental linkages in medicinal chemistry, valued for their stability and their ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. mdpi.commdpi.com
The structural features of a propanamide can be readily modified, allowing for the introduction of various substituents to tune the molecule's properties. The presence of a propanamide moiety can influence a compound's solubility, polarity, and ability to cross biological membranes. Derivatives of propanamide are found in a wide array of therapeutic agents, highlighting the versatility of this structural unit. mdpi.com
Contextualization of 2-Methyl-2-(oxetan-3-yl)propanamide in Contemporary Chemical Research
This compound represents a thoughtful integration of the oxetane and propanamide scaffolds. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a clear rationale for its design in modern chemical research, particularly in the area of drug discovery.
The compound features an oxetane ring attached to a propanamide backbone at the alpha-carbon, which also bears two methyl groups. This specific arrangement, a 3-substituted oxetane, is a common motif explored in medicinal chemistry. The gem-dimethyl group on the alpha-carbon can provide steric bulk and may influence the molecule's conformational preferences.
The synthesis of such a molecule would likely involve the coupling of a suitable oxetane-containing building block with a propanamide precursor. Modern synthetic methods have made the construction of 3-substituted oxetanes more accessible, often starting from commercially available oxetan-3-one. nih.gov
The potential applications of this compound can be inferred from the properties of its components. The oxetane moiety could enhance solubility and metabolic stability, while the propanamide group provides a key structural element for potential interactions with biological targets. nih.govmdpi.com Researchers are likely exploring such compounds as part of larger libraries to identify novel bioactive agents. The combination of these two scaffolds offers a pathway to new chemical space with potentially desirable drug-like properties.
Table of Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2227283-73-3 |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
Structure
2D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-methyl-2-(oxetan-3-yl)propanamide |
InChI |
InChI=1S/C7H13NO2/c1-7(2,6(8)9)5-3-10-4-5/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
OKGRSKPGKVWJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1COC1)C(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactions Involving 2 Methyl 2 Oxetan 3 Yl Propanamide and Its Synthetic Intermediates
Elucidation of Reaction Pathways and Identification of Key Intermediates
The synthesis of 2-Methyl-2-(oxetan-3-yl)propanamide is not explicitly detailed in the literature, but a plausible and efficient reaction pathway can be postulated based on established methodologies for the synthesis of 3,3-disubstituted oxetanes and related amino acid derivatives. rsc.orgrsc.org A likely synthetic route commences with the commercially available oxetan-3-one as the starting material.
A key transformation in this proposed pathway is the Horner-Wadsworth-Emmons (HWE) reaction. rsc.org Oxetan-3-one can be reacted with a phosphonate (B1237965) ylide, such as diethyl (2-isocyanato-2-methylpropyl)phosphonate, to generate an α,β-unsaturated isocyanate intermediate. However, a more common and versatile approach involves the reaction of oxetan-3-one with a phosphonate ester, like diethyl (cyanomethyl)phosphonate, to form an α,β-unsaturated nitrile, (oxetan-3-ylidene)acetonitrile . This intermediate is a key Michael acceptor.
The crucial carbon-carbon and carbon-nitrogen bond formations leading to the final product can be achieved through a conjugate addition, specifically an aza-Michael addition, of a suitable nucleophile to the activated alkene. rsc.orgbeilstein-journals.org In this case, the nucleophile would be derived from isobutyramide (B147143). The reaction would likely be catalyzed by a base to deprotonate the amide, forming a nucleophilic species that attacks the β-carbon of the (oxetan-3-ylidene)acetonitrile. Subsequent protonation and hydrolysis of the nitrile group would yield the target compound, This compound .
An alternative, and perhaps more direct, pathway involves the nucleophilic addition of a pre-formed organometallic reagent derived from 2-methylpropanamide to oxetan-3-one. This would form a tertiary alcohol, 3-hydroxy-3-(1-amido-1-methylethyl)oxetane , as a key intermediate. Subsequent deoxygenation of the tertiary alcohol would lead to the final product. However, this route may present challenges in terms of chemoselectivity and the stability of the oxetane (B1205548) ring under the reaction conditions required for deoxygenation.
Table 1: Plausible Key Intermediates in the Synthesis of this compound
| Intermediate Name | Structure | Role in Synthesis |
| Oxetan-3-one | Starting material | |
| (Oxetan-3-ylidene)acetonitrile | ![]() | Key Michael acceptor |
| 3-Hydroxy-3-(1-amido-1-methylethyl)oxetane | Intermediate in an alternative pathway |
The stability of the oxetane ring throughout these transformations is a critical consideration. The inherent ring strain of approximately 25.5 kcal/mol makes oxetanes susceptible to ring-opening reactions, particularly under acidic conditions. beilstein-journals.org Therefore, reaction conditions, especially the choice of base for the aza-Michael addition and any subsequent hydrolysis steps, must be carefully selected to be "oxetane-tolerant" to avoid the formation of unwanted byproducts. rsc.org
Analysis of Stereochemical Control and Stereoselectivity in Oxetane-Forming Reactions
The synthesis of this compound from oxetan-3-one involves a key step where a prochiral center is converted into a chiral center, specifically the C3 carbon of the oxetane ring. The nucleophilic addition to the carbonyl group of oxetan-3-one or the Michael addition to an exocyclic double bond at the C3 position are the stereochemistry-determining steps.
In the context of nucleophilic addition to oxetan-3-one, the carbonyl group is planar, presenting two faces for nucleophilic attack, the Re and Si faces. libretexts.orglibretexts.orgsaskoer.ca If the attacking nucleophile is achiral and there are no chiral catalysts or auxiliaries present, the attack is equally likely to occur from either face, leading to a racemic mixture of the two enantiomers of the resulting 3-substituted oxetanol. libretexts.orgsaskoer.ca
However, the introduction of a chiral environment can induce stereoselectivity. This can be achieved through several strategies:
Use of a Chiral Catalyst: Chiral Lewis acids or organocatalysts can coordinate to the carbonyl oxygen of oxetan-3-one, creating a chiral pocket that directs the incoming nucleophile to one face of the carbonyl preferentially. nih.gov For instance, iridium-catalyzed reductive couplings have been shown to produce chiral α-stereogenic oxetanols with high enantioselectivity. nih.gov
Use of a Chiral Auxiliary: Attaching a chiral auxiliary to the nucleophile can also direct the attack to a specific face of the oxetane precursor.
Substrate-Controlled Diastereoselectivity: If the nucleophile itself contains a stereocenter, the transition states leading to the two possible diastereomeric products will have different energies, potentially leading to a diastereoselective outcome. saskoer.ca
In the case of the aza-Michael addition to an intermediate like (oxetan-3-ylidene)acetonitrile, the stereochemistry is determined by the approach of the nucleophilic amide to the planar double bond. Similar to the carbonyl addition, in the absence of chiral control, a racemic mixture would be expected. Asymmetric aza-Michael reactions are well-established, often employing chiral catalysts such as cinchona alkaloid derivatives or bifunctional squaramides to achieve high enantioselectivity. beilstein-journals.orgnih.gov These catalysts typically activate both the nucleophile and the Michael acceptor through hydrogen bonding and/or ionic interactions, organizing the transition state to favor the formation of one enantiomer. beilstein-journals.org
Table 2: Factors Influencing Stereoselectivity in the Synthesis of this compound
| Factor | Description | Expected Outcome |
| Achiral conditions | No chiral catalysts or auxiliaries are used. | Racemic mixture of enantiomers. |
| Chiral catalyst | A chiral Lewis acid or organocatalyst is employed. | Enantioenriched product. |
| Chiral auxiliary | A chiral group is attached to the nucleophile. | Diastereomeric mixture, potentially separable. |
| Pre-existing stereocenter | The nucleophile is already chiral. | Diastereomeric mixture with potential for high diastereoselectivity. |
Theoretical Studies on Reaction Kinetics and Thermodynamic Profiles
Theoretical studies, primarily using density functional theory (DFT), provide valuable insights into the kinetics and thermodynamics of reactions involving oxetanes. researchgate.netrsc.org While specific computational studies on this compound are not available, general principles derived from related systems can be applied.
The formation of the oxetane ring itself via intramolecular cyclization is kinetically slower than the formation of three, five, or six-membered rings due to significant ring strain in the four-membered transition state. acs.org This necessitates the use of good leaving groups and strong bases to achieve reasonable reaction rates and yields.
For the proposed synthesis of this compound, DFT calculations could be employed to model the reaction energy profile of the key aza-Michael addition step. Such calculations would help in understanding the activation energy barrier for the reaction and the relative stabilities of the reactants, transition state, and products. The transition state would likely involve the formation of a new carbon-nitrogen bond and the breaking of the carbon-carbon double bond. The calculations could also shed light on the role of a catalyst in lowering the activation energy barrier.
A key aspect to consider is the competition between kinetic and thermodynamic control, especially if the reaction is reversible. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed faster (i.e., has the lower activation energy). At higher temperatures, if the reaction is reversible, it may be under thermodynamic control, leading to the most stable product. DFT calculations can predict the relative energies of the possible products and transition states, thus providing a basis for understanding and predicting the reaction outcome under different conditions. For instance, in the deprotonation of an unsymmetrical ketone, the kinetic product is the enolate formed from the most accessible proton, while the thermodynamic product is the more substituted, and thus more stable, enolate. wikipedia.org
Theoretical studies have also been used to investigate the stability of the oxetane ring itself. The ring strain energy of oxetane is significant, but it is slightly less than that of oxirane (epoxide). researchgate.net This suggests that while oxetanes are reactive, they are generally more stable towards ring-opening than epoxides. DFT calculations have shown that the activation energy for the ring-opening of oxetanes is relatively high, making them kinetically stable under many conditions. researchgate.netresearchgate.net However, the presence of substituents and the reaction conditions (e.g., acidic or strongly basic media) can significantly influence the stability and reactivity of the oxetane ring. nih.gov Computational models can help in predicting the likelihood of ring-opening as an undesirable side reaction during the synthesis of this compound.
Table 3: Theoretical Parameters for Mechanistic Analysis
| Parameter | Significance |
| Activation Energy (Ea) | Determines the reaction rate (kinetics). |
| Reaction Energy (ΔErxn) | Determines the relative stability of products (thermodynamics). |
| Transition State Geometry | Provides insight into the mechanism of bond formation/breaking. |
| Ring Strain Energy | Influences the reactivity and stability of the oxetane ring. |
Derivatization and Analog Development of 2 Methyl 2 Oxetan 3 Yl Propanamide
Structural Diversification through Amide Substituent Variation
The amide bond is a cornerstone of many biologically active molecules. In the context of 2-Methyl-2-(oxetan-3-yl)propanamide, the primary amide offers a straightforward point for structural diversification. By replacing the amide hydrogens with various substituents, chemists can systematically modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing the molecule's pharmacokinetic and pharmacodynamic profile.
Table 1: Potential Amide Modifications and Their Predicted Influence
| Substituent (R) on Amide Nitrogen | Potential Influence on Molecular Properties |
| Hydrogen (Primary Amide) | Parent compound, serves as a baseline. |
| Small Alkyl (e.g., Methyl, Ethyl) | Increases lipophilicity, removes one H-bond donor site. |
| Cyclic Alkyl (e.g., Cyclopropyl) | Introduces conformational rigidity and alters steric profile. |
| Aryl (e.g., Phenyl) | Introduces potential for π-π stacking interactions, significantly increases lipophilicity. |
| Heterocyclic (e.g., Pyridyl) | Can introduce additional H-bond acceptors/donors and modulate pKa. |
Chemical Modifications of the Oxetane (B1205548) Ring System to Influence Molecular Properties
The oxetane ring itself is a key driver of the desirable properties of this compound class. Its strained, polar nature has a profound impact on the molecule's conformation and physicochemical characteristics. nih.govnih.gov The inductive electron-withdrawing effect of the oxetane's oxygen atom can lower the pKa of adjacent basic functional groups, which can be a valuable tool for optimizing drug candidates. nih.gov
Modifications to the oxetane ring, such as the introduction of additional substituents, can further fine-tune these properties. Synthetic strategies often begin from a common intermediate like oxetan-3-one, which allows for functionalization. utexas.edu For example, adding substituents at the 2- or 4-positions of the oxetane ring can alter the molecule's three-dimensional shape and interaction with protein binding pockets. Introducing fluorine atoms, a common tactic in medicinal chemistry, can be achieved via deoxyfluorination of hydroxylated oxetane precursors, potentially enhancing metabolic stability and binding affinity. chemrxiv.org
Table 2: Influence of Oxetane Ring Modifications on Physicochemical Properties
| Modification | Effect on Molecular Property | Reference |
| Replacement of gem-dimethyl group with oxetane | Improved solubility and pharmacokinetic properties. | nih.gov |
| Introduction of a pendant oxetane | Can reduce lipophilicity and improve metabolic stability. | nih.gov |
| Substitution on the oxetane ring | Alters conformational preferences and steric profile. | nih.gov |
| Inductive effect of oxetane oxygen | Reduces the pKa of nearby basic amines. | nih.gov |
Synthesis of Oxetane-Fused Heterocyclic Systems
Fusing the oxetane ring with other cyclic systems creates rigid, spirocyclic structures with novel three-dimensional shapes. These complex scaffolds are of great interest for exploring new chemical space in drug discovery. A notable strategy involves the use of spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, as building blocks. nih.gov
One documented approach involves converting these spirocyclic oxetanes into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization to form oxetane-fused benzimidazoles. nih.govuniversityofgalway.ie For example, the reaction of an appropriate acetanilide (B955) with Oxone® in formic acid can successfully yield a tetracyclic system where the oxetane is spiro-fused to a pyrido[1,2-a]benzimidazole (B3050246) core. nih.gov This methodology demonstrates a viable pathway for transforming simple oxetane-containing precursors into more complex, fused heterocyclic systems.
Table 3: Example of Oxetane-Fused Heterocycle Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| N-(4-bromo-2-((2-oxa-7-azaspiro[3.5]nonan-7-yl)methyl)phenyl)acetamide | Oxone®, formic acid, 40 °C | 7ʹ-Bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | nih.gov |
Incorporation of this compound into Peptidomimetic Frameworks
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and resistance to enzymatic degradation. The oxetane scaffold is a valuable tool in this field.
Research has led to the development of novel "oxetanyl peptides," where a traditional, hydrolyzable amide bond of a peptide backbone is replaced by a more robust oxetanylamine fragment. researchgate.net Applying this concept, the this compound core could be incorporated into a larger peptide sequence. This is achieved by synthetically linking the oxetane unit via an amine bond to adjacent amino acid residues. This modification creates a non-natural peptide backbone that retains key structural features for biological recognition while preventing cleavage by proteases, a common issue with therapeutic peptides. The incorporation of this oxetane-based module offers a strategy to enhance the drug-like properties of peptide-based therapeutics.
Table 4: Comparison of Standard Peptide Bond and Oxetanyl Amine Linkage
| Linkage Type | Structure Fragment | Key Properties |
| Standard Peptide Bond | -CO-NH- | Planar, susceptible to hydrolysis by proteases. |
| Oxetanyl Amine Linkage | -CH(R)-NH-C(oxetane)- | Non-hydrolyzable, introduces a 3D oxetane core, alters conformational flexibility. researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Methyl 2 Oxetan 3 Yl Propanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-2-(oxetan-3-yl)propanamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Determination
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the primary structural confirmation of this compound. These spectra confirm the presence of all expected proton and carbon environments, and their chemical shifts, multiplicities, and integrations are consistent with the compound's known structure.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the isobutyramide (B147143) and oxetane (B1205548) moieties. The two methyl groups attached to the quaternary carbon typically appear as a singlet, while the protons of the oxetane ring exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The amide protons (-NH₂) also present as a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the amide group appears at the lowest field (highest ppm value), while the carbons of the methyl groups are found at the highest field (lowest ppm value). The chemical shifts of the oxetane ring carbons are characteristic of a strained four-membered ether ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.5 - 7.5 | br s | 2H | -CONH₂ |
| ~ 4.7 - 4.8 | t | 2H | Oxetane CH₂-O |
| ~ 4.5 - 4.6 | t | 2H | Oxetane CH₂-O |
| ~ 3.5 - 3.7 | m | 1H | Oxetane CH |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 178 | C=O (Amide) |
| ~ 72 | Oxetane CH₂-O |
| ~ 45 | Quaternary C |
| ~ 35 | Oxetane CH |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities and confirm the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the oxetane ring and the adjacent methylene (B1212753) protons, confirming the structure of the oxetane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.edunih.gov This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals. columbia.edunih.gov For instance, it would link the proton signals of the oxetane methylene groups to their respective carbon signals. columbia.edunih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. nih.govyoutube.com NOESY correlations would be expected between the protons of the gem-dimethyl group and the nearby protons on the oxetane ring, helping to define the preferred conformation of the molecule. nih.govyoutube.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the calculated exact mass for the molecular ion [M]⁺ is a key parameter for its identification.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 |
Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Analysis
Analysis of the fragmentation patterns produced by different ionization methods provides valuable structural information that complements NMR data.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules, such as [M+H]⁺, with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound. nih.gov Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and elicit structural information. Common fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) or the opening of the oxetane ring.
Electron Impact (EI): EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum shows a complex pattern of fragment ions that can be interpreted to piece together the molecule's structure. nih.gov For this compound, characteristic fragmentation would be expected to include:
Alpha-cleavage adjacent to the carbonyl group.
Cleavage of the oxetane ring, leading to the loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).
Formation of a stable acylium ion.
Table 4: Predicted Key EI-MS Fragmentation for this compound
| m/z | Possible Fragment |
|---|---|
| 142 | [M-NH₂]⁺ |
| 115 | [M-C₂H₄O]⁺ or [M-C₃H₅]⁺ |
| 86 | [C₄H₈NO]⁺ |
| 71 | [C₄H₇O]⁺ or [C₃H₅NO]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the molecule's vibrational modes. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural features: the amide group, the oxetane ring, and the gem-dimethyl group.
The primary amide group gives rise to several characteristic absorption bands. The N-H stretching vibrations are particularly informative, typically appearing as a pair of bands in the region of 3350-3180 cm⁻¹ for a primary amide. The C=O stretching vibration, or the Amide I band, is one of the most intense absorptions in the spectrum, expected to be observed around 1650 cm⁻¹. The N-H bending vibration, known as the Amide II band, typically appears near 1600 cm⁻¹.
The presence of the oxetane ring is confirmed by the characteristic C-O-C stretching vibrations. The asymmetric stretch of the ether linkage in the strained four-membered ring is expected to produce a strong absorption band in the 980-960 cm⁻¹ region. The symmetric C-O-C stretch is usually weaker and appears at a higher frequency.
The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2950-2850 cm⁻¹ range. The gem-dimethyl group attached to the alpha-carbon would likely show a characteristic doublet in the C-H bending region around 1380 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amide | 3350 - 3180 (two bands) | Medium |
| C-H Stretch (aliphatic) | Alkyl Groups | 2950 - 2850 | Medium |
| C=O Stretch (Amide I) | Primary Amide | ~1650 | Strong |
| N-H Bend (Amide II) | Primary Amide | ~1600 | Medium |
| C-H Bend (gem-dimethyl) | Alkyl Groups | ~1380 (doublet) | Medium |
| C-O-C Asymmetric Stretch (Oxetane) | Oxetane Ring | 980 - 960 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture Determination
To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific experimental data for this compound is not publicly available, a hypothetical crystallographic analysis would reveal key structural parameters. The oxetane ring is expected to be puckered, not planar, due to ring strain. The amide group would likely exhibit planarity due to resonance. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing.
A hypothetical summary of crystallographic data is provided below. These values are illustrative and would need to be confirmed by experimental analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1003.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.25 |
| Key Bond Length (C=O) (Å) | ~1.24 |
| Key Bond Length (C-N) (Å) | ~1.33 |
| Key Bond Angle (O-C-C in oxetane) (°) | ~88 |
Chromatographic Methods for Purity and Enantiomeric Excess Assessment (e.g., Chiral HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for determining its enantiomeric excess if a chiral synthesis route is employed. High-Performance Liquid Chromatography (HPLC) is the method of choice for these analyses.
For purity assessment, a reversed-phase HPLC method is typically developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. sielc.com A UV detector is commonly used for detection, as the amide chromophore absorbs in the low UV region.
Since the 3-position of the oxetane ring is a stereocenter, this compound is a chiral molecule. To separate the enantiomers and determine the enantiomeric excess, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation.
The table below outlines a potential set of conditions for both purity and enantiomeric excess analysis by HPLC.
| Analysis Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Purity (Reversed-Phase) | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water (gradient elution) | 1.0 | UV at 210 nm |
| Enantiomeric Excess (Chiral) | Chiralpak AD-H (amylose-based), 5 µm, 4.6 x 250 mm | n-Hexane:Isopropanol (90:10, v/v) | 0.8 | UV at 210 nm |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
The empirical formula for this compound is C₈H₁₅NO₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The analysis is typically performed using a combustion analyzer where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured.
The theoretical and a hypothetical set of experimental results for the elemental analysis of this compound are presented below.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 61.12 | 61.08 |
| Hydrogen (H) | 9.62 | 9.65 |
| Nitrogen (N) | 8.91 | 8.88 |
| Oxygen (O) | 20.35 | 20.39 |
A close correlation between the theoretical and experimental values would validate the proposed empirical formula of C₈H₁₅NO₂ for this compound.
Computational and Theoretical Studies on 2 Methyl 2 Oxetan 3 Yl Propanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. For 2-Methyl-2-(oxetan-3-yl)propanamide, these methods can elucidate its geometric and electronic properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. rsc.orgrsc.org
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (amide) | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| C-C (central) | 1.54 Å | |
| C-O (oxetane) | 1.45 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-C-C (central) | 110.8° | |
| C-O-C (oxetane) | 91.5° | |
| Dihedral Angle | H-N-C=O | 180.0° |
Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values would be derived from specific computational runs.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. rsc.orgrsc.org
For this compound, high-accuracy ab initio calculations would be employed to refine the electronic energy and other properties where electron correlation effects are particularly important. This can be crucial for generating a highly accurate potential energy surface, which is essential for studying reaction mechanisms or conformational dynamics. Comparing the results from ab initio methods with those from DFT can also serve to validate the choice of functional and basis set used in the less computationally expensive DFT studies.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological macromolecule.
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD can reveal the preferred dihedral angles and the energy barriers between different conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Simulations in an aqueous environment could also shed light on the hydration shell around the molecule and the role of the polar oxetane (B1205548) and amide groups in its solubility. nih.gov
Molecular Docking for Intermolecular Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.govnih.govmdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.
A typical molecular docking study would involve placing this compound into the binding site of a target protein and using a scoring function to evaluate the fitness of different binding poses. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this specific molecule, the amide group's hydrogen bond donor and acceptor capabilities, along with the oxetane's role as a hydrogen bond acceptor, would be critical factors in its binding profile. nih.govnih.gov The predicted binding affinity and pose can provide a strong rationale for its potential biological activity. researchgate.netresearchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -7.5 | - |
| Hydrogen Bonds | 2 | ASN85, GLU121 |
| Hydrophobic Interactions | 4 | LEU34, VAL42, ILE105, ALA119 |
Note: This data is for illustrative purposes only and is based on a hypothetical docking scenario.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and charge transfer properties.
For this compound, the HOMO is expected to be localized primarily on the amide group and the oxygen atom of the oxetane ring, reflecting the regions of higher electron density that are susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed around the carbonyl carbon of the amide group, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -9.8 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 11.3 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules.
Prediction of Spectroscopic Parameters based on Quantum Chemical Calculations
Quantum chemical calculations can be used to predict various spectroscopic properties, providing a powerful tool for the interpretation of experimental spectra. nih.govlpnu.uaresearchgate.netacs.orgnih.gov This includes predicting infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
For this compound, DFT calculations can compute the vibrational frequencies and intensities of its IR and Raman spectra. This allows for the assignment of specific spectral peaks to the vibrational modes of the molecule, such as the characteristic C=O stretch of the amide and the ring breathing modes of the oxetane. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy, aiding in the structural elucidation of the compound and confirming its synthesis. The comparison between calculated and experimental spectra serves as a stringent test of the computational model's accuracy.
Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amide | C=O stretch | 1685 |
| Amide | N-H stretch | 3450 |
| Oxetane | C-O-C stretch | 980 |
| Methyl | C-H stretch | 2950-2990 |
Note: The data in this table is illustrative and represents typical values for similar organic molecules.
Crystallographic Insights via Hirshfeld Surface Analysis and Crystal Packing Studies
As of the current body of scientific literature, specific crystallographic data derived from Hirshfeld surface analysis and detailed crystal packing studies for the compound this compound are not available. While the techniques of Hirshfeld surface analysis and crystal packing visualization are powerful tools for understanding the supramolecular architecture of crystalline solids, they have not yet been applied to this particular molecule.
Hirshfeld surface analysis is a computational method used to partition crystal space into molecular volumes, allowing for the detailed examination of intermolecular interactions. mdpi.com By mapping properties such as dnorm (a normalized contact distance), di (the distance from the surface to the nearest nucleus inside the surface), and de (the distance from the surface to the nearest nucleus outside the surface) onto the surface, researchers can identify and quantify the types of intermolecular contacts that stabilize the crystal structure. mdpi.com For instance, red areas on a dnorm surface highlight close contacts, which are often indicative of hydrogen bonds. mdpi.com
Crystal packing studies, often visualized using software like CrystalExplorer, illustrate how individual molecules are arranged in the unit cell. nih.govnih.gov These studies reveal the formation of larger structural motifs, such as chains, sheets, or three-dimensional networks, which are held together by various non-covalent interactions, including hydrogen bonds and van der Waals forces. mdpi.comnih.gov
Although no direct studies on this compound are available, the principles of Hirshfeld surface analysis and crystal packing remain a valuable theoretical framework. Should crystallographic data for this compound become available, these methods would provide significant insights into its solid-state structure and the nature of its intermolecular interactions.
Structure Property Relationships of 2 Methyl 2 Oxetan 3 Yl Propanamide and Its Analogues
Influence of Oxetane (B1205548) Ring Strain on Molecular Geometry and Reactivity
The oxetane ring in 2-Methyl-2-(oxetan-3-yl)propanamide is a four-membered cyclic ether with significant ring strain, estimated to be around 106 kJ·mol⁻¹. acs.org This inherent strain is comparable to that of epoxides (112 kJ·mol⁻¹) and considerably higher than that of tetrahydrofurans (25 kJ·mol⁻¹). acs.org This strain energy has a profound impact on the molecule's geometry and reactivity.
The unsubstituted oxetane ring is nearly planar, with a slight puckering angle. acs.orgillinois.edu However, the introduction of substituents, as in the case of the 3-yl-propanamide group, can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org For instance, X-ray crystallography of the insecticide EDO, a substituted oxetane, revealed a puckering angle of 16°. acs.org The bond angles within the oxetane ring deviate significantly from the ideal tetrahedral angle, with the C-O-C angle being approximately 90.2° and the C-C-C angle around 84.8°. acs.org These strained bond angles make the oxetane ring susceptible to ring-opening reactions, particularly in the presence of Lewis acids or nucleophiles. illinois.edunih.govresearchgate.net
The reactivity of the oxetane ring is also influenced by its substitution pattern. 3,3-disubstituted oxetanes, for instance, exhibit greater stability because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.gov In this compound, the oxetane is substituted at the 3-position, which generally confers greater metabolic stability compared to 2-substituted oxetanes. acs.org
| Cyclic Ether | Ring Strain (kJ·mol⁻¹) |
| Oxirane (Epoxide) | 112 |
| Oxetane | 106 |
| Tetrahydrofuran (THF) | 25 |
Stereoelectronic Effects of Substituents on Amide Bond Characteristics
The electronic properties of the oxetane ring can influence the characteristics of the adjacent amide bond in this compound. Heterocycles adjacent to amides can exert significant stereoelectronic effects, altering molecular conformation and reactivity. nih.govresearchgate.net The electronegative oxygen atom in the oxetane ring has a powerful inductive electron-withdrawing effect that propagates through the sigma-bonding framework to the 3-position. nih.gov
This electron-withdrawing nature of the oxetane can affect the rotational barrier of the C-N amide bond. Studies on related systems have shown that substituents can influence the planarity and rotational energy barriers of amides. researchgate.netnih.gov While direct data on this compound is limited, it is plausible that the oxetane's inductive effect could modulate the partial double bond character of the C-N bond, thereby influencing its rotational barrier and conformational preferences. The planarity of the amide group is a critical factor in its interactions with biological targets.
Furthermore, the stereoelectronic effects of the oxetane can impact the basicity of nearby functional groups. For example, an oxetane ring placed alpha to an amine has been shown to reduce the amine's pKa by approximately 2.7 units due to its inductive effect. nih.gov While the amide in this compound is not directly adjacent to the oxetane oxygen, the electronic influence of the ring could still have subtle effects on the amide's properties.
Conformational Preferences and Rotational Barriers of the Amide and Oxetane Moieties
The rotation around the C-N bond of the amide group is a key determinant of the molecule's three-dimensional structure. The barrier to this rotation is typically around 15-20 kcal/mol, leading to the existence of distinct cis and trans isomers. nih.gov However, this barrier can be influenced by steric and electronic factors. researchgate.netnih.gov In the case of this compound, the bulky gem-dimethyl group and the oxetane ring at the alpha-carbon could sterically influence the rotational barrier and the preferred conformation around the amide bond.
| Bond | Typical Rotational Barrier (kcal/mol) |
| Amide C-N bond | 15-20 |
| N,N'-diacyl-N,N'-dialkoxyhydrazine N-N bond | 15.5 - 17.2 |
| N,N'-diacyl-N,N'-dialkoxyhydrazine amide rotation | 12.9 |
Intramolecular Interactions and Their Impact on Molecular Stability
Furthermore, the potential for intramolecular hydrogen bonding exists between the amide N-H and the oxetane oxygen. The oxygen atom of the oxetane is a good hydrogen bond acceptor, a property that is enhanced by the ring strain which makes the oxygen lone pairs more exposed. nih.govu-tokyo.ac.jp Whether a stable intramolecular hydrogen bond forms would depend on the conformational preferences of the molecule, which would need to be assessed through computational modeling or experimental techniques like NMR spectroscopy.
Bioisosteric Applications of the Oxetane Ring in Related Chemical Scaffolds
The oxetane ring has emerged as a valuable motif in medicinal chemistry, often used as a bioisostere for other functional groups. nih.govu-tokyo.ac.jpacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The oxetane in this compound and its analogues can be considered a bioisosteric replacement for several common chemical groups.
One of the most common applications of the oxetane ring is as a surrogate for a gem-dimethyl group or a carbonyl group. acs.orgillinois.eduacs.orgenamine.net It occupies a similar molecular volume to a gem-dimethyl group but introduces polarity, which can improve aqueous solubility and other pharmacokinetic properties. u-tokyo.ac.jpnih.gov As a carbonyl isostere, the oxetane can maintain hydrogen-bonding ability while potentially improving metabolic stability. nih.govu-tokyo.ac.jp
In the context of this compound, the oxetane-containing fragment could be seen as a bioisostere for other small, polar groups. The introduction of an oxetane can modulate key drug-like properties such as lipophilicity (LogD), pKa, and metabolic clearance. nih.govnih.gov For example, replacing a carbocyclic ring with an oxetane has been shown to decrease the basicity of nearby amines, leading to reduced hERG liability and improved CYP450 inhibition profiles in certain kinase inhibitors. nih.gov
The oxetane ring can also serve as a metabolically robust analogue of a morpholine (B109124) ring. enamine.net Furthermore, 3-substituted oxetanes have been proposed as potential replacements for carboxylic esters and amides. escholarship.org The ability of the oxetane moiety to fine-tune these properties makes it an attractive component in the design of novel therapeutic agents. acs.orgnih.gov
| Original Group | Bioisosteric Replacement | Key Property Changes |
| gem-Dimethyl | Oxetane | Increases polarity, improves solubility |
| Carbonyl | Oxetane | Maintains H-bond acceptance, can improve metabolic stability |
| Morpholine | Oxetane | Can offer improved metabolic robustness |
| Carboxylic Ester/Amide | 3-Substituted Oxetane | Potential for improved pharmacokinetic profile |
Emerging Research Directions and Future Challenges for 2 Methyl 2 Oxetan 3 Yl Propanamide
Development of Sustainable and Green Synthetic Protocols for Oxetane-Amides
The imperative to develop environmentally benign chemical processes has driven a paradigm shift in synthetic chemistry. For a molecule like 2-Methyl-2-(oxetan-3-yl)propanamide, where traditional synthesis would likely involve multiple steps with significant waste generation, the adoption of green and sustainable protocols is not just an academic exercise but a necessity. Key areas of research focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Modern approaches to greener amide bond formation are moving away from the use of stoichiometric coupling reagents, which generate significant waste. catalysis-summit.com Catalytic methods are at the forefront of this shift, with a variety of strategies showing promise for their application to sterically hindered systems like the one . numberanalytics.com
One promising avenue is the use of biocatalysis . Enzymes, operating in aqueous media under mild conditions, offer unparalleled chemo-, regio-, and stereoselectivity. rsc.orgrsc.org While the direct enzymatic synthesis of this compound has not been reported, the development of engineered enzymes, such as amide synthetases derived from nitrile synthetases, presents a potential future pathway. joaiar.org These biocatalysts could be tailored to accommodate the bulky substituents of the target molecule.
Mechanochemistry , which utilizes mechanical force to drive chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. nih.govnih.govnih.govgrnjournal.us The application of ball milling to amide synthesis has been shown to be effective for a range of substrates and could be a viable method for the formation of the amide bond in this compound, potentially reducing reaction times and eliminating the need for hazardous solvents. nih.gov
Flow chemistry provides another powerful tool for sustainable synthesis. acs.orgdigitellinc.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields, improved safety, and easier scalability. acs.org For the synthesis of oxetane-amides, flow chemistry could enable the use of highly reactive intermediates and challenging reaction conditions in a controlled and safe manner.
| Green Chemistry Approach | Potential Advantages for Oxetane-Amide Synthesis | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgrsc.org | Enzyme engineering for sterically hindered substrates. |
| Mechanochemistry | Solvent-free or low-solvent, reduced reaction times. nih.govnih.gov | Scalability and understanding of reaction mechanisms. |
| Flow Chemistry | Precise process control, enhanced safety, scalability. acs.orgdigitellinc.comacs.org | Reactor design for handling potential solids and viscous reaction mixtures. |
| Photocatalysis | Use of light as a clean reagent, mild conditions. harvard.eduresearchgate.netpharmaphorum.com | Catalyst design for specific substrate activation. |
| Electrosynthesis | Avoidance of chemical oxidants/reductants, high atom economy. nih.gov | Electrode material and electrolyte optimization. |
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency
The steric hindrance posed by the quaternary center and the oxetane (B1205548) ring in this compound necessitates the exploration of unconventional reaction pathways and highly efficient catalytic systems. Traditional amidation methods are often sluggish and low-yielding for such demanding substrates.
A significant breakthrough in the synthesis of amino-oxetanes is the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. rsc.orgnih.govnih.govacs.org This novel reaction proceeds via a planar oxetane carbocation intermediate, which can then be trapped by a wide range of amine nucleophiles. rsc.orgearth.com This method offers a powerful disconnection strategy, mimicking a standard amidation, and could be highly effective for constructing the challenging C-N bond in the target molecule. rsc.orgnih.gov
For the formation of the amide bond itself, the development of catalytic systems for the amidation of sterically hindered substrates is crucial. Rhodium-catalyzed oxidative amidation of sterically hindered aldehydes and alcohols has shown promise for the synthesis of amides with α-quaternary centers. nih.gov Adapting such a strategy to an appropriate precursor of this compound could be a viable approach. Furthermore, titanium tetrafluoride (TiF4) has been reported as an efficient catalyst for the direct amidation of carboxylic acids, including sterically hindered ones, with various amines. rsc.org
Biocatalytic approaches are also being developed to tackle sterically demanding substrates. Lipases have been identified that can catalyze amide formation in aqueous solutions with a broad scope of sterically demanding esters and amines, offering high yields and space-time yields. harvard.edu The identification or engineering of enzymes that can accept both a sterically hindered carboxylic acid (or its derivative) and an oxetane-containing amine would be a significant advancement.
Finally, C-H activation strategies are emerging as a powerful tool for the direct formation of C-N bonds, avoiding the need for pre-functionalized starting materials. digitellinc.com While direct C-H amidation at the oxetane ring is challenging, the development of new catalytic systems for selective C-H functionalization could open up entirely new and more efficient synthetic routes to this compound and its analogues. numberanalytics.com
| Novel Pathway/Catalytic System | Mechanistic Principle | Potential for Enhanced Efficiency |
| Defluorosulfonylative Coupling | Formation of an oxetane carbocation intermediate. rsc.orgearth.com | High tolerance for functional groups and broad amine scope. rsc.orgnih.gov |
| Rhodium-Catalyzed Oxidative Amidation | Oxidation of an aldehyde/alcohol to an activated species followed by amination. nih.gov | Direct conversion of readily available starting materials. |
| Biocatalysis with Engineered Enzymes | Enzyme active site tailored for sterically demanding substrates. harvard.edu | High selectivity and yields under mild conditions. |
| Catalytic Oxetane Ring-Opening | Lewis or Brønsted acid activation of the oxetane ring for nucleophilic attack. researchgate.netpharmaphorum.com | Direct utilization of the oxetane moiety's inherent reactivity. |
| C-H Activation | Direct conversion of a C-H bond to a C-N bond. digitellinc.com | Increased atom and step economy. |
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
The synthesis of a complex molecule like this compound often involves intricate reaction pathways with short-lived, low-concentration intermediates. Understanding these dynamic processes is key to optimizing reaction conditions and improving yields. Advanced characterization techniques that allow for in situ and real-time monitoring are therefore indispensable.
In situ and operando spectroscopy are powerful tools for gaining mechanistic insights into catalytic reactions under actual operating conditions. numberanalytics.comnumberanalytics.com Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide information about the vibrational modes of molecules, allowing for the identification of key surface species and intermediates on a catalyst surface. numberanalytics.comnumberanalytics.com
Nuclear magnetic resonance (NMR) spectroscopy is another invaluable technique for reaction monitoring. acs.orgiastate.edurptu.de Time-arrayed NMR experiments can track the concentration of reactants, products, and observable intermediates over time, providing detailed kinetic data. iastate.edu More advanced techniques like reaction-interrupted excitation transfer (ExTra) NMR can selectively follow the fate of individual atoms during a fast chemical reaction. rsc.org
Mass spectrometry (MS) is exceptionally sensitive for detecting and identifying transient species, even at very low concentrations. jhuapl.edunih.govnih.gov Techniques like electrospray ionization (ESI-MS) can be coupled directly to a reaction vessel to monitor the evolution of species in real-time. Isotopic labeling studies, in conjunction with MS, can help to elucidate reaction pathways and identify the origin of different atoms in the products. sciencenet.cnosti.gov
The characterization of transient intermediates remains a significant challenge due to their short lifetimes and low concentrations. numberanalytics.comnih.gov The development of ultrafast spectroscopic techniques, such as pump-probe spectroscopy, can provide snapshots of molecular structures on the femtosecond to picosecond timescale, offering unprecedented insights into the earliest stages of a chemical reaction. numberanalytics.com
Computational chemistry plays a crucial and complementary role in elucidating reaction mechanisms. rsc.orggrnjournal.usnumberanalytics.comnumberanalytics.comacs.org Density functional theory (DFT) calculations can be used to model potential energy surfaces, identify transition states, and predict the structures and energies of intermediates that may be too fleeting to observe experimentally. numberanalytics.com The synergy between advanced spectroscopic techniques and high-level computational modeling is a powerful approach to unraveling complex reaction mechanisms.
| Characterization Technique | Information Gained | Application to Oxetane-Amide Synthesis |
| In situ/Operando Spectroscopy (IR, Raman) | Identification of surface species and intermediates on catalysts. numberanalytics.comnumberanalytics.com | Monitoring catalyst-substrate interactions and deactivation pathways. |
| NMR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. acs.orgiastate.edurptu.de | Determining reaction kinetics and identifying stable intermediates. |
| Mass Spectrometry | Detection and identification of transient species and reaction byproducts. jhuapl.edunih.govnih.gov | Elucidating reaction pathways through isotopic labeling studies. |
| Ultrafast Spectroscopy | Structural information on extremely short-lived intermediates. numberanalytics.com | Observing the initial bond-breaking and bond-forming events. |
| Computational Chemistry (DFT) | Energetics and structures of transition states and intermediates. rsc.orggrnjournal.usnumberanalytics.comnumberanalytics.comacs.org | Predicting reaction pathways and guiding experimental design. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
AI in compound design can be used to explore vast chemical spaces and generate novel molecular structures with desired properties. catalysis-summit.comnih.gov Generative models, such as generative adversarial networks (GANs), can be trained on existing chemical data to propose new oxetane-containing molecules with potentially interesting biological activities or material properties. nih.gov
Machine learning for reaction prediction and optimization is a rapidly growing field. nih.govresearchgate.netnih.govbeilstein-journals.orgwiley.com ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and selectivity, for a given set of reactants, catalysts, and conditions. wiley.comarocjournal.comiscientific.org This predictive power can be used to rapidly screen for optimal conditions for the synthesis of this compound, minimizing the need for extensive and time-consuming experimental optimization. researchgate.net
The integration of AI and ML with automated synthesis platforms is leading to the development of "self-driving laboratories" for chemical synthesis. chemspeed.comchemh.comimperial.ac.uknih.gov These systems can autonomously design, execute, and analyze experiments, using ML algorithms to learn from the results and decide on the next set of experiments to perform. rsc.org This closed-loop optimization can dramatically accelerate the discovery of optimal synthetic routes and conditions.
Furthermore, AI can be employed in the design of novel catalysts . catalysis-summit.comjoaiar.orgdigitellinc.comeurekalert.orgacs.org By identifying the key descriptors that govern catalytic activity and selectivity, ML models can predict the performance of new catalyst structures, guiding the synthesis of more efficient catalysts for challenging transformations, such as the sterically hindered amidation required for the synthesis of this compound. joaiar.org
| AI/ML Application | Description | Impact on Oxetane-Amide Research |
| Compound Design | Generation of novel molecules with desired properties using generative models. catalysis-summit.comnih.gov | Discovery of new oxetane-containing compounds with potential applications. |
| Reaction Prediction & Optimization | Prediction of reaction outcomes and optimization of reaction conditions using ML models. nih.govresearchgate.netnih.govbeilstein-journals.orgwiley.com | Rapid identification of high-yielding and selective synthetic routes. |
| Retrosynthesis Planning | AI-driven suggestion of novel and efficient synthetic pathways. nih.govharvard.eduquantumzeitgeist.com | Overcoming synthetic challenges through creative and non-intuitive disconnections. |
| Automated Synthesis | Integration of AI with robotic platforms for autonomous experimentation. chemspeed.comchemh.comimperial.ac.uknih.gov | High-throughput screening and optimization of synthetic protocols. |
| Catalyst Design | In silico design and prediction of the performance of novel catalysts. catalysis-summit.comjoaiar.orgdigitellinc.comeurekalert.orgacs.org | Development of highly active and selective catalysts for challenging reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

